Lercanidipine hcl hemihydrate

Description

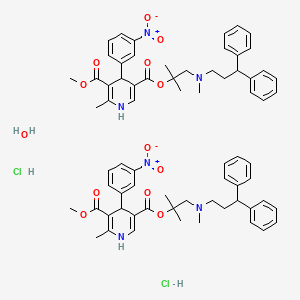

Lercanidipine HCl hemihydrate (C₃₆H₄₁N₃O₆·HCl·0.5H₂O) is a dihydropyridine calcium channel blocker (CCB) used primarily for the treatment of hypertension. It selectively inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance without significantly affecting cardiac output . The hemihydrate form (0.5 water molecules per molecule) is critical for stabilizing the compound’s crystalline structure, ensuring consistent solubility and bioavailability. Analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), have been validated for its quantification in bulk and dosage forms, with a linear range of 1–15 µg/mL and high precision (RSD < 2%) .

Properties

Molecular Formula |

C70H82Cl2N6O13 |

|---|---|

Molecular Weight |

1286.3 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/2C35H39N3O6.2ClH.H2O/c2*1-24-31(34(40)43-5)32(27-17-12-18-28(21-27)38(41)42)30(22-36-24)33(39)44-35(2,3)23-37(4)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;;;/h2*6-18,21-22,29,32,36H,19-20,23H2,1-5H3;2*1H;1H2 |

InChI Key |

XHYVXSOMAJJHMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lercanidipine hydrochloride hemihydrate is synthesized through a multi-step chemical process that involves the reaction of 3,3-diphenylpropylamine with methyl acrylate, followed by several other chemical reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of lercanidipine hydrochloride hemihydrate is carried out in large reactors under stringent conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Lercanidipine hydrochloride hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve the desired pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different substituents on the compound.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.

Scientific Research Applications

Lercanidipine hydrochloride hemihydrate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.

Biology: Research on its effects on cellular calcium channels and its potential use in treating other cardiovascular conditions.

Medicine: It is extensively studied for its antihypertensive properties and its role in managing hypertension.

Industry: Its production and formulation are of interest in the pharmaceutical industry for developing new antihypertensive drugs.

Mechanism of Action

Lercanidipine hydrochloride hemihydrate exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone.

Comparison with Similar Compounds

Table 1: Hemodynamic Comparison of Lercanidipine HCl and Nitrendipine

| Parameter | Lercanidipine HCl (5 µg/kg) | Nitrendipine |

|---|---|---|

| ED₅₀ (Coronary Vasodilation) | 4.8 µg/kg | Not reported |

| Duration of Action | 150 minutes | <60 minutes |

| Reflex Tachycardia | Absent | Present at ≥10 µg/kg |

| Cardiac Contractility | No significant change | Variable effects |

Data derived from in vivo studies in dogs .

Physicochemical Comparison with Other Hydrate/Anhydrous Forms

The hemihydrate form of lercanidipine HCl can be contrasted with anhydrous or hemihydrate forms of structurally unrelated compounds, such as orbifloxacin (ORBI), to highlight general trends in solubility and stability (Table 2).

Key Findings from Orbifloxacin Studies:

- Solubility : ORBI anhydrate exhibited 19-fold higher solubility in 0.1 M HCl (pH 2) compared to its hemihydrate form. In neutral media (pH >6), both forms were classified as "slightly soluble" per USP criteria .

- Stability : The hemihydrate form resisted conversion to chloride salts in acidic media better than the anhydrate, attributed to its lower lattice energy and reduced porosity .

Table 2: Solubility and Stability of Hemihydrate vs. Anhydrous Forms

| Property | Hemihydrate Form | Anhydrous Form |

|---|---|---|

| Solubility in 0.1 M HCl | 1.2 mg/mL | 22.8 mg/mL (19-fold higher) |

| Stability in Acidic Media | Resists salt formation | Prone to chloride salt conversion |

| USP Classification (pH 6) | Slightly soluble | Sparingly soluble |

Data derived from orbifloxacin studies; trends may extrapolate to lercanidipine .

Formulation and Bioavailability Considerations

Lercanidipine’s poor aqueous solubility (common among dihydropyridines) necessitates advanced formulations. For example, gastroretentive pulsatile release tablets have been developed to enhance bioavailability by prolonging gastric residence time . Comparable strategies are employed for other CCBs, such as nifedipine, though lercanidipine’s hemihydrate form provides inherent stability advantages over anhydrous salts of similar drugs.

Q & A

Q. What are the standard analytical methods for quantifying Lercanidipine HCl hemihydrate in bulk and formulations, and how are they validated?

Basic Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification. A validated method involves a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, and detection at 237 nm. Method validation includes specificity (no interference from excipients or degradation products), linearity (1–15 µg/mL for Lercanidipine HCl, R² > 0.999), and precision (RSD < 2% for intraday/interday variability) .

Q. How should researchers design stability studies for Lercanidipine HCl under stress conditions?

Basic Stress testing involves exposing the drug to acidic (1N HCl), alkaline (1N NaOH), oxidative (H₂O₂), and thermal conditions. For example, acid degradation resulted in 12.6% Lercanidipine HCl degradation, while alkaline conditions caused 13.4% degradation. Degradation products are identified using LC-MS/MS, and chromatographic separation is optimized to resolve parent and degradation peaks .

Q. What are the critical parameters for ensuring reproducibility in preclinical studies involving Lercanidipine HCl?

Basic Reproducibility requires detailed reporting of:

- Chemical sources : Specify suppliers and purity (e.g., HPLC-grade solvents from Merck India, Lupin-sourced this compound) .

- Instrumentation : Use standardized equipment (e.g., Shimadzu LC-20AT system with SPD-M20A detector) and validate methods per ICH guidelines .

- Sample preparation : Triturate tablets to fine powder, sonicate in diluent, and filter through 0.45-µm membranes .

Advanced Research Questions

Q. How can researchers resolve co-eluting peaks in HPLC analysis of Lercanidipine HCl degradation products?

Advanced Co-elution issues arise due to structurally similar degradation products. Solutions include:

- Adjusting mobile phase composition (e.g., gradient elution with acetonitrile and 0.1% trifluoroacetic acid).

- Optimizing column temperature (e.g., 40°C vs. ambient) to enhance resolution.

- Employing tandem mass spectrometry (LC-MS/MS) for definitive identification of degradation pathways .

Q. What experimental strategies address discrepancies in reported degradation kinetics of Lercanidipine HCl under varying pH conditions?

Advanced Discrepancies (e.g., 12.6% degradation in HCl vs. 13.4% in NaOH) may stem from differences in reaction mechanisms or matrix effects. To resolve:

Q. How can researchers design pharmacodynamic studies to evaluate Lercanidipine HCl's efficacy in hypertensive models?

Advanced

- Animal models : Use spontaneously hypertensive rats (SHR) with systolic blood pressure (SBP) ≥ 140 mmHg as per JNC-7 guidelines .

- Dosage : Administer 10 mg/kg/day orally, monitoring SBP reduction and heart rate variability.

- Biomarkers : Measure plasma renin activity and calcium channel blockade efficacy via patch-clamp electrophysiology .

Q. What methodologies optimize the formulation of Lercanidipine HCl for enhanced bioavailability?

Advanced

- Nanoethosomal gels : Use Box-Behnken design to optimize lipid-to-drug ratios, achieving transdermal flux rates of 12.4 µg/cm²/hr .

- Solid dispersions : Employ spray-drying with hydrophilic carriers (e.g., PVP K30) to improve dissolution in simulated gastric fluid .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting linearity ranges reported for Lercanidipine HCl in HPLC assays?

Advanced Discrepancies (e.g., 1–15 µg/mL vs. 2–30 µg/mL in other studies) may arise from matrix effects or detector sensitivity. Mitigation strategies:

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in Lercanidipine HCl assay results?

Advanced

- Perform ANOVA to assess between-lab variance.

- Use Youden plots to differentiate systematic vs. random errors.

- Reference ISO 5725 guidelines for precision and trueness evaluation .

Methodological Best Practices

Q. How to ensure compliance with ethical and reporting standards in Lercanidipine HCl research?

Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.